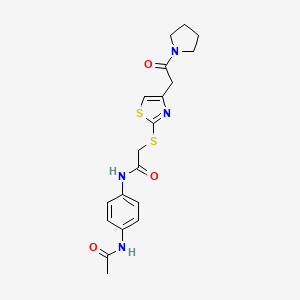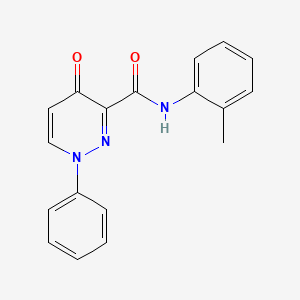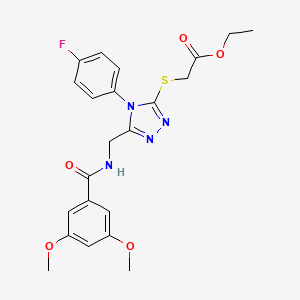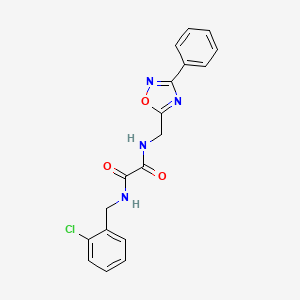
3-Fluorosulfonyloxy-2,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylpyridine is a type of lutidine, which is a dimethyl derivative of pyridine . It’s an organic compound containing a pyridine ring substituted at two positions by a methyl group . It’s soluble in water and is a very strong basic compound .
Synthesis Analysis
Fluorosulfonyl radicals have found applications in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,3-dimethylpyridine, 2,4-dimethylpyridine, 3,4-dimethylpyridine, 3,5-dimethylpyridine, and monomeric 2,6-dimethylpyridine have been investigated .Chemical Reactions Analysis
Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of these compounds has been a subject of recent advances .Physical And Chemical Properties Analysis
2,5-Dimethylpyridine is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .Applications De Recherche Scientifique
- Application : FSO2Py serves as a precursor for the direct fluorosulfonylation of organic substrates. Compared to existing methods, using fluorosulfonyl radicals (generated from FSO2Py) offers a concise and efficient approach to producing sulfonyl fluorides .
Organic Synthesis and Sulfonyl Fluorides
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-2,5-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-5-3-7(6(2)9-4-5)12-13(8,10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGULQSDMDRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-2,5-dimethylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2455038.png)

![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)
![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)
![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)


![2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2455047.png)


![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)
